molecular formula C8H9NO B13216454 Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile

Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile

Cat. No.: B13216454
M. Wt: 135.16 g/mol
InChI Key: YOCFEQVCPZCSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[bicyclo[310]hexane-2,2’-oxirane]-3’-carbonitrile is a unique organic compound characterized by its spirocyclic structure This compound features a bicyclo[310]hexane ring system fused with an oxirane (epoxide) ring and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carbonitrile typically involves the annulation of cyclopropenes with aminocyclopropanes. This method employs an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields and high diastereoselectivity . The reaction conditions are mild, and the process is efficient, making it suitable for the preparation of various derivatives.

Industrial Production Methods

While specific industrial production methods for spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the epoxide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carbonitrile involves its interaction with molecular targets through its reactive functional groups. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with biological molecules. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carbonitrile is unique due to its combination of a bicyclo[3.1.0]hexane ring, an oxirane ring, and a carbonitrile group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Biological Activity

Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8_8H9_9NO
  • Molecular Weight : 135.16 g/mol
  • CAS Number : 1849312-76-0

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of spiro compounds, including this compound, against various cancer cell lines. The following table summarizes the findings from cytotoxicity assays:

Cell Line IC50_{50} (µg/mL) Selectivity Index
Human Erythroleukemia (K562)4 ± 0.25
Cervical Carcinoma (HeLa)12 ± 23
Acute T Cell Leukemia (Jurkat)6 ± 14
Melanoma (Sk-mel-2)10 ± 12
Breast Cancer (MCF-7)>20-

These results indicate that this compound exhibits significant antiproliferative activity, particularly against K562 and Jurkat cell lines, while showing lower efficacy against MCF-7 cells .

The mechanisms underlying the cytotoxicity of this compound involve several pathways:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound led to an accumulation of cells in the G0/G1 phase, indicating a blockade in cell cycle progression. For instance, K562 cells showed an increase from 40.5% in control to 73.5% in treated samples at the G0/G1 phase .
  • Inhibition of Cell Motility : Scratch assays demonstrated that this compound could inhibit the motility of melanoma cells, suggesting its potential role in preventing metastasis .
  • Induction of Apoptosis : The observed increase in SubG1 phase cells suggests that this compound may induce apoptosis as part of its mechanism .

Case Studies

A notable study evaluated the antiproliferative effects of various spiro-fused compounds against tumor cell lines, including those derived from this compound. The study reported that certain derivatives exhibited IC50_{50} values as low as 4 µg/mL against K562 cells and highlighted their selectivity over normal peripheral blood mononuclear cells .

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

spiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carbonitrile

InChI

InChI=1S/C8H9NO/c9-4-7-8(10-7)2-1-5-3-6(5)8/h5-7H,1-3H2

InChI Key

YOCFEQVCPZCSBU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3C1C3)C(O2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.